Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a piperidine ring substituted with a methyl ester group and a 3-chlorophenylmethyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available piperidine or synthesized from simpler precursors.
Substitution Reaction: The piperidine ring is then subjected to a substitution reaction with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the 3-chlorophenylmethyl group onto the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group on the piperidine ring with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological disorders, pain management, and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate: Similar structure with a 4-chlorophenylmethyl group instead of a 3-chlorophenylmethyl group.
Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate: Similar structure with a 3-bromophenylmethyl group instead of a 3-chlorophenylmethyl group.
Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate: Similar structure with a 3-fluorophenylmethyl group instead of a 3-chlorophenylmethyl group.
Uniqueness
Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate is unique due to the presence of the 3-chlorophenylmethyl group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and chemical research.
Properties
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYFEHYBVJLJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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